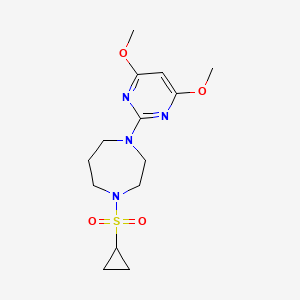![molecular formula C18H23N7S B6439234 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine CAS No. 2548981-14-0](/img/structure/B6439234.png)
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings (pyrazole, thiazole, and piperazine), followed by their functionalization and coupling . The exact synthetic route would depend on the desired final product and the available starting materials.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrazole, thiazole, and piperazine rings each contribute to the overall structure of the molecule, and the presence of multiple substituents on these rings adds further complexity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrazole and thiazole rings might be expected to participate in reactions involving nucleophilic aromatic substitution, while the piperazine ring might be involved in reactions with acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make it a potential ligand for metal ions .作用機序
Target of Action
The primary targets of this compound are copper complexes . These complexes are involved in various biological processes, including the oxidation reaction of catechol to o-quinone . The compound also shows high affinity for αvβ6 integrin , a protein that plays a crucial role in cell adhesion and migration.
Mode of Action
The compound interacts with its targets through coordination to the metal . It provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal . This interaction results in the formation of complexes that exhibit excellent catalytic activities .
Biochemical Pathways
The compound affects the oxidation pathway of catechol to o-quinone . This pathway is crucial in various biological processes, including the metabolism of certain organic substances. The compound’s interaction with copper complexes enhances the rate of this oxidation reaction .
Pharmacokinetics
The compound exhibits pharmacokinetic properties commensurate with inhaled dosing by nebulization . It has a long dissociation half-life (7 hours), very high solubility in saline at pH 7 (>71 mg/mL), and high affinity for αvβ6 integrin (pKi = 11) . These properties contribute to its bioavailability and efficacy.
Result of Action
The compound’s action results in the enhanced oxidation of catechol to o-quinone . This leads to changes at the molecular and cellular levels, impacting various biological processes. In addition, the compound exhibits potent antileishmanial and antimalarial activities , indicating its potential as a pharmacophore for the development of antileishmanial and antimalarial agents .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the type of solvent contributes to the interaction and dilution of reactants in the solvent . Moreover, the composition ratios of ligands and metal salts, as well as the type of anion in the metal salt, impact the formation of complexes .
将来の方向性
特性
IUPAC Name |
4-[[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7S/c1-13-10-14(2)25(22-13)18-5-4-17(20-21-18)24-8-6-23(7-9-24)11-16-12-26-15(3)19-16/h4-5,10,12H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAQZZFATGXTIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)CC4=CSC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6439158.png)
![1-(cyclopropanesulfonyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-1,4-diazepane](/img/structure/B6439165.png)
![4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6439166.png)
![3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B6439168.png)
![3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B6439171.png)
![2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6439175.png)
![5-bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6439187.png)

![1-(cyclopropanesulfonyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine](/img/structure/B6439197.png)
![4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6439207.png)
![4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B6439216.png)
![2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-methoxypyrimidine](/img/structure/B6439225.png)
![4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile](/img/structure/B6439239.png)
![3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6439246.png)
